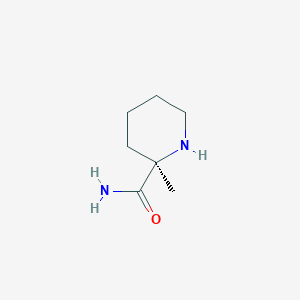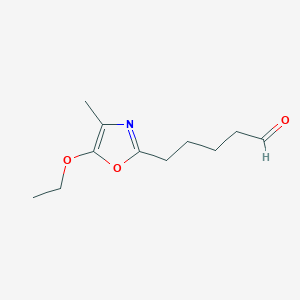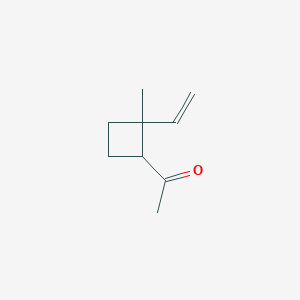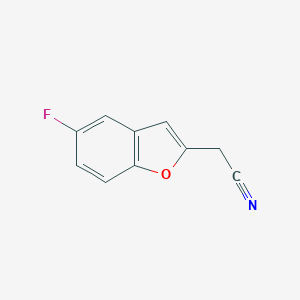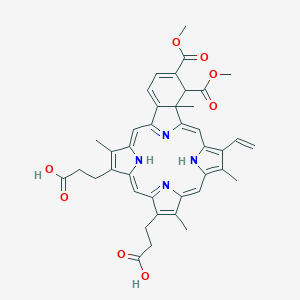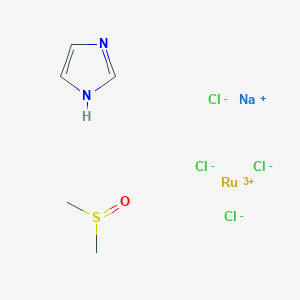
Dimethylsulfoxideimidazoletetrachlororuthenate(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylsulfoxideimidazoletetrachlororuthenate(III), commonly known as NAMI-A, is a ruthenium-based compound that has been extensively studied for its potential applications in cancer treatment. NAMI-A belongs to a class of compounds known as metal-based drugs, which have shown promise in treating various types of cancer.
Wirkmechanismus
The mechanism of action of NAMI-A is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the formation of new blood vessels, a process known as angiogenesis. This prevents the growth and spread of cancer cells by depriving them of the nutrients and oxygen they need to survive.
Biochemical and Physiological Effects:
NAMI-A has been shown to have low toxicity and minimal side effects in preclinical studies. It is rapidly cleared from the body and does not accumulate in tissues. NAMI-A has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of NAMI-A is its low toxicity, which makes it a promising candidate for further development as a cancer treatment. However, one limitation is its relatively low potency compared to other metal-based drugs, such as cisplatin.
Zukünftige Richtungen
Future research on NAMI-A could focus on improving its potency and effectiveness as a cancer treatment. Other potential applications of NAMI-A could include its use as an anti-inflammatory agent or as a treatment for other diseases, such as Alzheimer's disease. Further studies could also investigate the potential use of NAMI-A in combination with other chemotherapy drugs or radiation therapy.
Synthesemethoden
NAMI-A is synthesized using a two-step process. The first step involves the reaction of ruthenium trichloride with imidazole in the presence of dimethylsulfoxide (DMSO) to form the intermediate compound, [RuCl3(DMSO)2(imidazole)]. This intermediate compound is then reacted with sodium tetrachlororuthenate to form NAMI-A.
Wissenschaftliche Forschungsanwendungen
NAMI-A has been extensively studied for its potential applications in cancer treatment. In preclinical studies, NAMI-A has been shown to inhibit the growth and metastasis of cancer cells, particularly in lung, breast, and colon cancer. NAMI-A has also been shown to enhance the effectiveness of other chemotherapy drugs, such as cisplatin.
Eigenschaften
CAS-Nummer |
135908-84-8 |
|---|---|
Produktname |
Dimethylsulfoxideimidazoletetrachlororuthenate(III) |
Molekularformel |
C5H10Cl4N2NaORuS |
Molekulargewicht |
412.1 g/mol |
IUPAC-Name |
sodium;1H-imidazole;methylsulfinylmethane;ruthenium(3+);tetrachloride |
InChI |
InChI=1S/C3H4N2.C2H6OS.4ClH.Na.Ru/c1-2-5-3-4-1;1-4(2)3;;;;;;/h1-3H,(H,4,5);1-2H3;4*1H;;/q;;;;;;+1;+3/p-4 |
InChI-Schlüssel |
PEVNIEPIRVCPAW-UHFFFAOYSA-J |
SMILES |
CS(=O)C.C1=CN=CN1.[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
Kanonische SMILES |
CS(=O)C.C1=CN=CN1.[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
Synonyme |
dimethylsulfoxideimidazoletetrachlororuthenate(III) dimethylsulfoxideimidazoletetrachlorouthenate (III), sodium Na(trans-RuCl4(DMSO)Im) sodium (trans-RuCl4(DMSO)Im) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



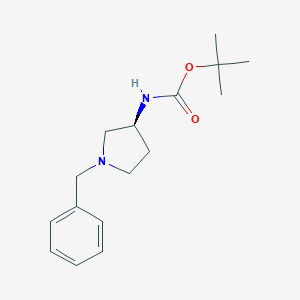
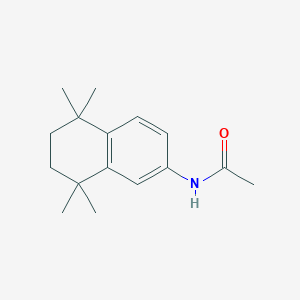
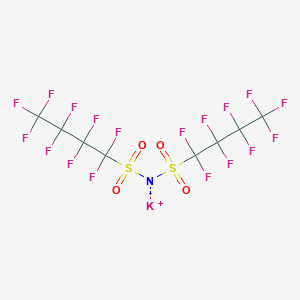
![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)

